

An In-depth Technical Guide to the Photophysical Properties of Disperse Yellow 3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 3 (C.I. 11855), a monoazo dye, is primarily utilized in the textile and polymer industries for coloration of synthetic fibers such as polyester, nylon, and cellulose acetate.[1][2] Its chemical structure, N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide, imparts its characteristic yellow hue.[3][4] While extensively used for its dyeing properties, a comprehensive public database of its core photophysical properties remains limited. This technical guide consolidates the available chemical and physical data for **Disperse Yellow 3** and provides detailed, generalized experimental protocols for the characterization of its key photophysical parameters.

The study of the photophysical properties of dyes like **Disperse Yellow 3** is crucial for understanding their behavior in various environments, predicting their stability, and exploring potential applications beyond traditional dyeing, such as in sensing or imaging, where light-matter interactions are fundamental.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Disperse Yellow 3** is presented in Table 1. This data has been compiled from various chemical databases and literature sources.



Table 1: Chemical and Physical Properties of Disperse Yellow 3

Property	Value	Reference(s)
IUPAC Name	N-[4-[(2-hydroxy-5- methylphenyl)diazenyl]phenyl] acetamide	[3]
Synonyms	C.I. 11855, 4-Acetamido-2'- hydroxy-5'-methylazobenzene	[1][4]
CAS Number	2832-40-8	[4][5]
Molecular Formula	C15H15N3O2	[3][4]
Molecular Weight	269.30 g/mol	[3][4][6]
Appearance	Brownish-yellow powder	[3]
Melting Point	268-270 °C (decomposes)	[5]
Solubility	Soluble in acetone, ethanol, and benzene. Low solubility in water.	[1]
Absorption Maximum (λmax)	357 nm (in ethanol/water)	[5]
Molar Extinction Coefficient (ε)	≥6500 L·mol ⁻¹ ·cm ⁻¹ (at 354- 360 nm in ethanol/water)	[5]

Experimental Protocols for Photophysical Characterization

Due to the scarcity of published, in-depth photophysical studies on **Disperse Yellow 3**, this section provides detailed, standardized protocols for the experimental determination of its key photophysical properties. These methodologies are broadly applicable to azo dyes.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelength of maximum absorption (λ max) and the molar extinction coefficient (ϵ), which are crucial for understanding the electronic



transitions within the dye molecule.

Objective: To determine the absorption spectrum, λ max, and molar extinction coefficient of **Disperse Yellow 3** in a given solvent.

Materials:

- Disperse Yellow 3
- Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- Dual-beam UV-Vis spectrophotometer

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of **Disperse Yellow 3** and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that yield absorbance values in the range of 0.1 to 1.0 at the expected λ max.
- Spectral Acquisition:
 - Calibrate the spectrophotometer using the pure solvent as a blank.
 - Record the absorption spectrum of each dilution over a relevant wavelength range (e.g., 200-700 nm).
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λmax) from the spectra.



Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and I is the path length (1 cm), calculate the molar extinction coefficient (ε).
A plot of absorbance versus concentration should yield a straight line with a slope equal to ε.

Fluorescence Spectroscopy: Emission Spectrum and Quantum Yield

Fluorescence spectroscopy provides information about the emission properties of the dye, including its emission maximum (λ em) and fluorescence quantum yield (Φ f), which is a measure of the efficiency of the fluorescence process.

Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield of **Disperse Yellow 3**.

Materials:

- **Disperse Yellow 3** solution (prepared as in 3.1)
- A standard fluorescent dye with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, or a well-characterized dye with similar absorption/emission range).
- Spectrofluorometer
- Quartz fluorescence cuvettes

Procedure:

- Excitation and Emission Spectra:
 - Using a dilute solution of **Disperse Yellow 3** (absorbance < 0.1 at the excitation wavelength), record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.
 - Excite the sample at its absorption maximum (λmax) and record the emission spectrum by scanning the emission wavelengths. The peak of this spectrum is the λem.



- Relative Quantum Yield Determination:
 - Prepare a series of dilute solutions of both the **Disperse Yellow 3** sample and the standard reference, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.
 - Measure the absorption of each solution at the chosen excitation wavelength.
 - Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).
 - Integrate the area under the emission curves for both the sample and the standard.
 - The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

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\Phi f_sample = \Phi f_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where:
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- Φf ref is the quantum yield of the reference.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy: Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. It is a critical parameter for many advanced applications. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.[7][8][9][10][11]

Objective: To determine the fluorescence lifetime of **Disperse Yellow 3** using TCSPC.



Materials:

- Dilute solution of Disperse Yellow 3
- TCSPC system, including:
 - Pulsed light source (e.g., picosecond laser diode or LED) with an excitation wavelength close to the λmax of the dye.
 - Fast single-photon detector (e.g., photomultiplier tube or single-photon avalanche diode).
 - TCSPC electronics.

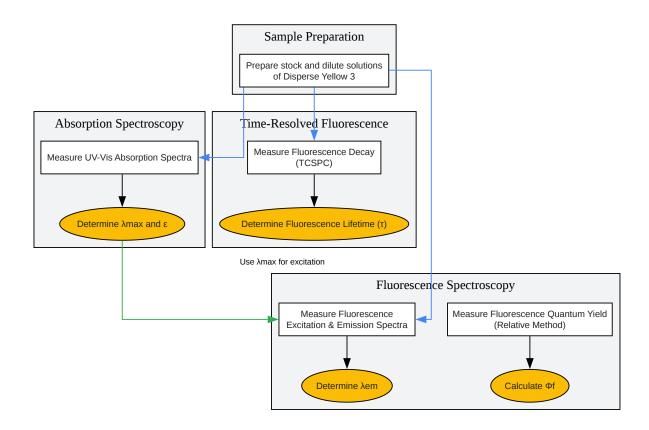
Procedure:

- Instrument Setup:
 - Select an appropriate pulsed light source and set the repetition rate to allow for the full decay of the fluorescence between pulses.
 - Optimize the detector settings for single-photon counting.
- Data Acquisition:
 - Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
 - Acquire the fluorescence decay data from the **Disperse Yellow 3** solution. The collection time will depend on the sample's brightness and the desired statistical accuracy.
- Data Analysis:
 - Deconvolute the IRF from the measured fluorescence decay to obtain the true fluorescence decay profile.
 - Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ).



Experimental Workflow for Photophysical Characterization

The systematic characterization of the photophysical properties of a dye like **Disperse Yellow 3** follows a logical workflow, as depicted in the diagram below.



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Caption: General workflow for the photophysical characterization of a fluorescent dye.

Solvatochromism



Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[12] This effect arises from differential solvation of the ground and excited electronic states of the dye molecule. For azo dyes, solvatochromism can be influenced by factors such as intramolecular hydrogen bonding and tautomerism (azo-hydrazone equilibrium).[13]

While specific solvatochromic data for **Disperse Yellow 3** is not readily available, it is reasonable to expect that its photophysical properties, particularly its absorption and emission maxima, will exhibit some degree of solvent dependence. A systematic study of **Disperse Yellow 3** in a range of solvents with varying polarity would be necessary to quantify this behavior. Such a study would involve performing UV-Vis and fluorescence spectroscopy in each solvent, as described in the protocols above, and correlating the spectral shifts with solvent polarity parameters.

Conclusion

This technical guide provides a summary of the known chemical and physical properties of **Disperse Yellow 3** and outlines detailed experimental protocols for the determination of its core photophysical properties. While quantitative data on the fluorescence quantum yield and lifetime of **Disperse Yellow 3** are not extensively reported in the public domain, the standardized methodologies presented here offer a robust framework for researchers to conduct these measurements. The characterization of these properties is essential for a deeper understanding of this widely used dye and for the exploration of its potential in novel applications. The provided workflow diagram serves as a practical guide for the systematic investigation of the photophysical characteristics of **Disperse Yellow 3** and other similar azo dyes.

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